molecular formula C14H14O3 B14355756 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one CAS No. 91292-86-3

6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one

Cat. No.: B14355756
CAS No.: 91292-86-3
M. Wt: 230.26 g/mol
InChI Key: DYFVYEZSBYMDGJ-UHFFFAOYSA-N
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Description

6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids, which are known for their diverse biological activities. This compound is characterized by a benzopyran framework with a hydroxyl group at the 6th position and a 3-methylbut-2-en-1-yl group at the 8th position. Flavonoids are widely studied for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other flavonoids .

Properties

CAS No.

91292-86-3

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

6-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one

InChI

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-12(15)8-11-5-6-13(16)17-14(10)11/h3,5-8,15H,4H2,1-2H3

InChI Key

DYFVYEZSBYMDGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=CC(=C1)O)C=CC(=O)O2)C

Origin of Product

United States

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